Cas no 16734-99-9 (3-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine)

3-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine structure
16734-99-9 structure
Product Name:3-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine
CAS No:16734-99-9
MF:C13H13NO2S
MW:247.3128221035
CID:98804
PubChem ID:53424957
Update Time:2025-04-18

3-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine
    • [1,1'-Biphenyl]-4-amine,3'-(methylsulfonyl)-
    • 3'-(METHYLSULFONYL)-1,1'-BIPHENYL-4-AMINE
    • 4-(3-methylsulfonylphenyl)aniline
    • 3'-Methylsulfonyl-4-aminobiphenyl
    • 3'-Methylsulfonyl-biphenyl-4-amin
    • DTXSID90698672
    • 16734-99-9
    • 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-amine
    • FT-0728906
    • SCHEMBL14320650
    • 3/'-(METHYLSULFONYL)-1,1/'-BIPHENYL-4-AMINE
    • Inchi: 1S/C13H13NO2S/c1-17(15,16)13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3
    • InChI Key: ACSDQOHGQFGCFZ-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC=C(C2C=CC(=CC=2)N)C=1)(=O)=O

Computed Properties

  • Exact Mass: 247.06700
  • Monoisotopic Mass: 247.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • PSA: 68.54000
  • LogP: 4.00130

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